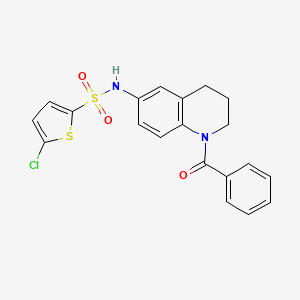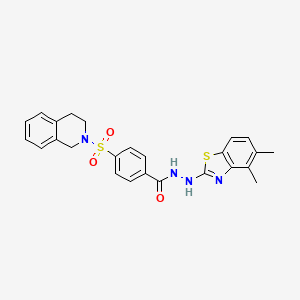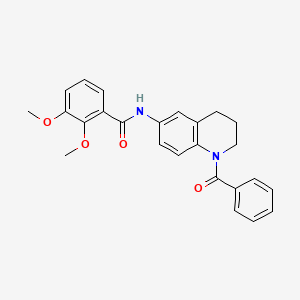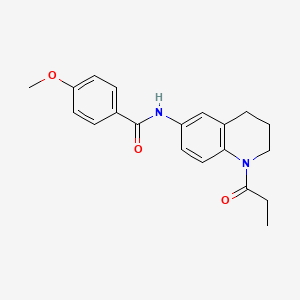
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide (BTS) is a synthetic molecule that has been studied for its potential applications in a variety of scientific fields. BTS is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. It is a relatively new compound, first synthesized in 2018, but has already been studied for its potential applications in a number of areas. In
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential applications in a number of scientific fields, including drug delivery, biocatalysis, and bioremediation. In drug delivery, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential ability to deliver drugs to specific parts of the body, as well as its ability to improve drug solubility and bioavailability. In biocatalysis, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential ability to catalyze chemical reactions. Finally, in bioremediation, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential ability to degrade pollutants in the environment.
作用機序
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has a number of mechanisms of action that make it useful in a variety of scientific fields. In drug delivery, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is thought to interact with cell membranes, allowing it to transport drugs to specific parts of the body. In biocatalysis, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is thought to interact with enzymes to facilitate chemical reactions. Finally, in bioremediation, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is thought to interact with pollutants in the environment, allowing it to degrade them.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide have not been extensively studied. However, it is known that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide can interact with cell membranes, enzymes, and pollutants, suggesting that it may have an effect on biochemical and physiological processes.
実験室実験の利点と制限
The advantages of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide in laboratory experiments include its ease of synthesis and its ability to interact with cell membranes, enzymes, and pollutants. The limitations of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide in laboratory experiments include its relatively new status, which means that its effects are not yet fully understood.
将来の方向性
The potential future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide include further study of its potential applications in drug delivery, biocatalysis, and bioremediation. Additionally, further study of its biochemical and physiological effects could provide insight into its potential therapeutic uses. Finally, further study of its mechanism of action could provide insight into how it interacts with cell membranes, enzymes, and pollutants.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide can be synthesized via a number of methods, including the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl-chloride with thiophene-2-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields the desired N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide product in high yields.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-18-10-11-19(27-18)28(25,26)22-16-8-9-17-15(13-16)7-4-12-23(17)20(24)14-5-2-1-3-6-14/h1-3,5-6,8-11,13,22H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMDYCBMIUBAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B6548935.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B6548951.png)
![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid](/img/structure/B6548962.png)







![4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549007.png)